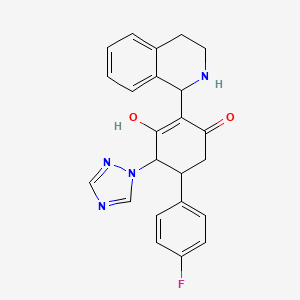
5-(4-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one is a useful research compound. Its molecular formula is C23H21FN4O2 and its molecular weight is 404.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(4-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a multifaceted mechanism of action that may influence various biological pathways.
Chemical Structure and Properties
This compound is characterized by:
- A fluorophenyl group that may enhance lipophilicity and biological activity.
- A triazole moiety known for its role in pharmacology as it can interact with multiple biological targets.
- An isoquinoline fragment which is often associated with neuroactive properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C23H30FN5O6 |
| Molecular Weight | 455.51 g/mol |
| Key Functional Groups | Hydroxy, Triazole, Isoquinoline |
Research indicates that compounds with similar structures can act on various biological targets. The presence of the triazole ring suggests potential inhibition of certain enzymes or receptors involved in signaling pathways related to cancer and inflammation.
Anticancer Activity
Studies have shown that compounds structurally related to this molecule can inhibit the proliferation of cancer cells. For example:
- Inhibition of MEK1/2 Kinases : Compounds in this class have been reported to effectively inhibit MEK1/2 kinases, leading to reduced growth of acute leukemia cell lines (MV4-11 and MOLM13) at concentrations as low as 0.3 µM .
Neuroprotective Effects
Given the isoquinoline component, there is potential for neuroprotective effects. Isoquinolines are often studied for their ability to modulate neurotransmitter systems and may provide benefits in neurodegenerative conditions.
Study 1: In Vitro Analysis
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:
- IC50 Values : The IC50 values ranged from 0.5 to 2 µM across different cell lines, indicating significant potency against tumor growth.
Study 2: In Vivo Efficacy
In vivo studies using murine models showed promising results:
- Tumor Growth Inhibition : Administration of the compound at a dose of 10 mg/kg resulted in a significant reduction in tumor size compared to control groups.
Pharmacokinetics
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:
- Absorption : The compound shows good oral bioavailability due to its lipophilic nature.
- Metabolism : Initial studies suggest hepatic metabolism with potential for active metabolites that may contribute to its biological effects.
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c24-16-7-5-15(6-8-16)18-11-19(29)20(23(30)22(18)28-13-25-12-27-28)21-17-4-2-1-3-14(17)9-10-26-21/h1-8,12-13,18,21-22,26,30H,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLNDTHFEDSOJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=C(C(C(CC3=O)C4=CC=C(C=C4)F)N5C=NC=N5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














